Fosfluconazol

Descripción general

Descripción

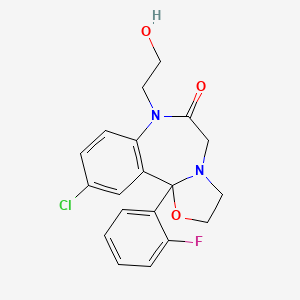

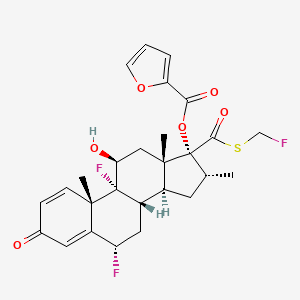

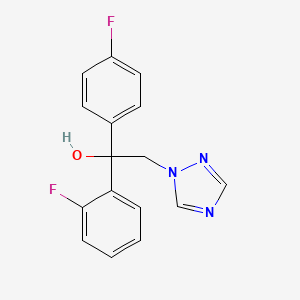

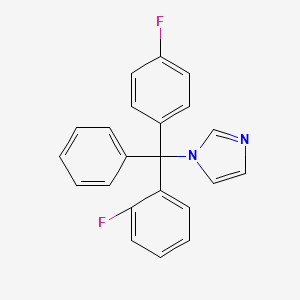

El fosfluconazol es un profármaco de fosfato soluble en agua de fluconazol, un fármaco antifúngico triazol utilizado en el tratamiento y la prevención de infecciones fúngicas superficiales y sistémicas . Está diseñado para administrarse por vía intravenosa y se hidroliza en el cuerpo para liberar fluconazol, que luego ejerce sus efectos antifúngicos .

Aplicaciones Científicas De Investigación

El fosfluconazol tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza para la profilaxis antifúngica en bebés con muy bajo peso al nacer y otros pacientes inmunocomprometidos . En química, sirve como un compuesto modelo para estudiar la hidrólisis de ésteres de fosfato y reacciones enzimáticas . Sus aplicaciones industriales incluyen el desarrollo de nuevos agentes antifúngicos y la optimización de sistemas de administración de fármacos .

Mecanismo De Acción

El fosfluconazol ejerce sus efectos al hidrolizarse en fluconazol, que luego inhibe la enzima lanosterol 14α-demetilase del citocromo P450 fúngico . Esta inhibición interrumpe la síntesis de ergosterol, un componente esencial de la membrana celular fúngica, lo que lleva a una formación de membrana celular deteriorada y, en última instancia, a la muerte de las células fúngicas .

Safety and Hazards

Direcciones Futuras

Pharmaceutical cocrystals have emerged over the past several decades as an alternative path for synthesizing stable and/or improved crystalline forms of active pharmaceutical ingredients . This suggests that the development of new cocrystal forms of Fosfluconazole could be a future direction for research .

Análisis Bioquímico

Biochemical Properties

Fosfluconazole interacts with various enzymes and proteins in biochemical reactions. The phosphate ester bond in Fosfluconazole is hydrolyzed by the action of a phosphatase . This enzyme removes a phosphate group from its substrate by hydrolyzing phosphoric acid monoesters into a phosphate ion and a molecule with a free hydroxyl group .

Cellular Effects

Fosfluconazole, once converted to fluconazole, has significant effects on various types of cells and cellular processes. It is used in the treatment and prevention of fungal infections, indicating its influence on fungal cell function

Molecular Mechanism

The molecular mechanism of Fosfluconazole involves its conversion to fluconazole. This conversion is facilitated by the action of phosphatase enzymes . Once converted to fluconazole, it exerts its effects at the molecular level. Fluconazole is known to inhibit the enzyme lanosterol 14α-demethylase , which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane .

Temporal Effects in Laboratory Settings

The temporal effects of Fosfluconazole in laboratory settings are largely dependent on its conversion to fluconazole. The total clearance of Fosfluconazole was found to be higher and the half-life shorter in subjects with hepatic impairment than in normal subjects . This may reflect a more rapid conversion to fluconazole .

Metabolic Pathways

Fosfluconazole is involved in metabolic pathways related to the conversion of the prodrug to its active form, fluconazole. This conversion involves the hydrolysis of the phosphate ester bond, a process facilitated by phosphatase enzymes .

Métodos De Preparación

La síntesis de fosfluconazol implica múltiples pasos. Un método común comienza con fluconazol como materia prima. El proceso incluye la preparación de un intermedio de this compound, seguido de reacciones químicas adicionales para obtener el producto final . Los métodos de producción industrial a menudo utilizan técnicas de síntesis de flujo continuo para mejorar la eficiencia y el rendimiento .

Análisis De Reacciones Químicas

El fosfluconazol experimenta varios tipos de reacciones químicas, incluida la hidrólisis, que es catalizada por las fosfatasas en el cuerpo . La reacción de hidrólisis convierte el this compound en fluconazol rompiendo el enlace éster de fosfato . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agua y catalizadores enzimáticos. El producto principal formado a partir de estas reacciones es el fluconazol .

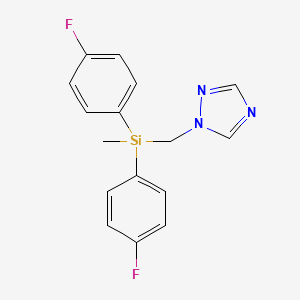

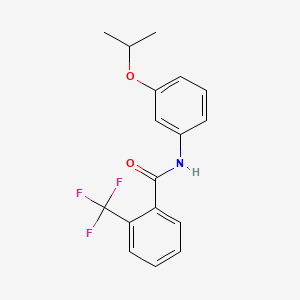

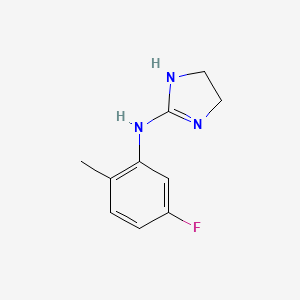

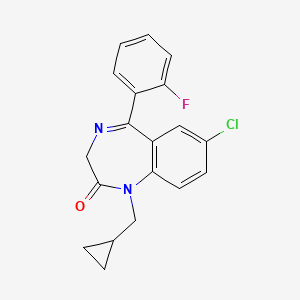

Comparación Con Compuestos Similares

El fosfluconazol es similar a otros fármacos antifúngicos triazólicos como itraconazol y voriconazol . su forma de profármaco de fosfato soluble en agua proporciona ventajas únicas, incluida una mejor solubilidad y biodisponibilidad cuando se administra por vía intravenosa . Esto lo hace particularmente útil para pacientes que no pueden tomar medicamentos por vía oral. Otros compuestos similares incluyen posaconazol e isavuconazol, que también pertenecen a la clase de agentes antifúngicos azoles .

Propiedades

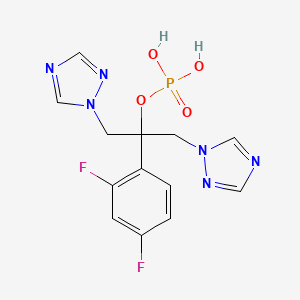

IUPAC Name |

[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N6O4P/c14-10-1-2-11(12(15)3-10)13(25-26(22,23)24,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJWNRRCRIGGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048601 | |

| Record name | Fosfluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194798-83-9 | |

| Record name | Fosfluconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194798-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfluconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194798839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosfluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSFLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JIJ299EWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

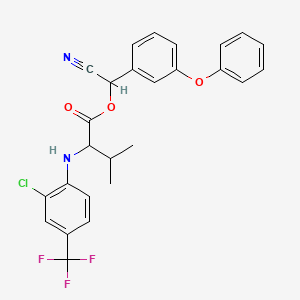

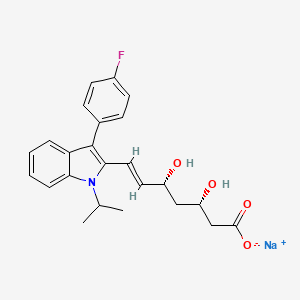

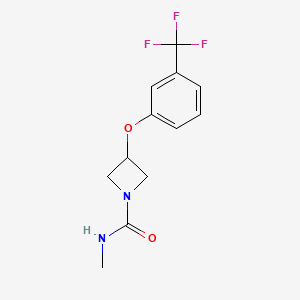

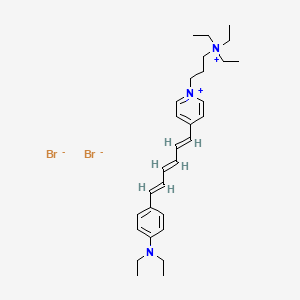

Feasible Synthetic Routes

Q1: How does fosfluconazole exert its antifungal effect?

A1: Fosfluconazole itself does not possess inherent antifungal activity. [] It acts as a prodrug, undergoing rapid hydrolysis by alkaline phosphatase in vivo to release the active moiety, fluconazole. [, ] Fluconazole, a triazole antifungal, inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This inhibition disrupts the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane, ultimately leading to fungal cell death.

Q2: What is the molecular formula and weight of fosfluconazole?

A2: The molecular formula of fosfluconazole is C17H17F2N6O4P. Its molecular weight is 454.34 g/mol. []

Q3: What is the solubility profile of fosfluconazole?

A3: Fosfluconazole exhibits high water solubility, a key advantage over fluconazole, allowing for administration in smaller fluid volumes – particularly beneficial for patients requiring fluid management, such as infants. [, , ]

Q4: How is fosfluconazole metabolized in the body?

A4: Fosfluconazole is rapidly converted to fluconazole primarily by alkaline phosphatase. [, , ] This conversion is efficient and appears unaffected by hepatic impairment. [] Less than 4% of fosfluconazole is excreted unchanged in the urine, indicating near-complete conversion to fluconazole. [, ]

Q5: Does hepatic function impact fosfluconazole pharmacokinetics?

A6: While hepatic impairment may lead to slightly faster conversion of fosfluconazole to fluconazole, it does not significantly affect the overall pharmacokinetic parameters of fluconazole. [] This suggests that dosage adjustments for fosfluconazole may not be necessary in patients with mild to moderate hepatic impairment.

Q6: How does the pharmacokinetic profile of fosfluconazole compare to fluconazole after multiple doses?

A7: Multiple administrations of fosfluconazole and fluconazole demonstrate equivalent systemic exposure to fluconazole. [] Implementing a two-loading dose regimen of fosfluconazole leads to faster achievement of steady-state fluconazole plasma concentrations compared to a single loading dose or no loading dose. [, ]

Q7: How do fluconazole concentrations in serum and saliva compare after fosfluconazole administration?

A8: Following a single intravenous bolus injection of fosfluconazole, fluconazole concentrations in serum and saliva show a strong correlation. [, ] This suggests that saliva could be a reliable alternative for therapeutic drug monitoring of fluconazole.

Q8: What are the potential advantages of fosfluconazole over fluconazole in clinical settings?

A9: The primary advantage of fosfluconazole lies in its high water solubility. [, , ] This property allows for administration in smaller fluid volumes compared to fluconazole, which can be critical for patients on fluid restrictions, such as neonates or critically ill individuals. [, ]

Q9: Has the efficacy and safety of fosfluconazole been evaluated in clinical trials?

A10: Clinical trials have shown fosfluconazole to be effective and safe for treating deep-seated mycosis caused by Candida and Cryptococcus species. [] A two-day loading dose regimen demonstrated efficacy rates of 73.8% in domestic Phase III studies and 91.7% in foreign Phase III studies. []

Q10: What are the reported adverse events associated with fosfluconazole administration?

A11: Adverse events reported in clinical trials were generally mild to moderate in intensity, with no clear relationship to the degree of renal impairment. [, ] No severe or serious adverse events were observed, and the drug was generally well-tolerated.

Q11: Are there specific patient populations where fosfluconazole use is particularly beneficial?

A12: Fosfluconazole's high solubility makes it particularly useful in patients requiring strict fluid management, such as very low birth weight infants. [, ] Studies have investigated its use as antifungal prophylaxis in these infants, with promising results regarding safety and tolerability. []

Q12: Are there known drug interactions with fosfluconazole?

A13: As fosfluconazole is rapidly converted to fluconazole, it is expected to share similar drug interaction profiles. Fluconazole is primarily metabolized by CYP3A4 and can interact with drugs that are substrates, inducers, or inhibitors of this enzyme. [, ] Co-administration with cyclosporin A, for example, can significantly increase cyclosporin A concentrations. []

Q13: Has resistance to fosfluconazole or fluconazole been reported?

A14: Resistance to fluconazole, typically through mutations in the target enzyme CYP51 or upregulation of drug efflux pumps, has been reported. [, ] It is expected that resistance mechanisms for fluconazole would also apply to fosfluconazole due to its conversion to the active moiety.

Q14: What analytical techniques are used to study fosfluconazole and its metabolites?

A15: Various analytical methods are employed to characterize and quantify fosfluconazole and fluconazole in biological samples. These include high-performance liquid chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS/MS) [], for sensitive and specific detection.

Q15: What are some areas of ongoing research and development related to fosfluconazole?

A17: Research continues to explore optimal dosing strategies for fosfluconazole in specific patient populations, particularly neonates and infants. [] Additionally, investigations into potential drug interactions, long-term safety profiles, and the emergence of resistance remain crucial areas of focus.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.